(2-Methyloxetan-2-yl)methanethiol

Beschreibung

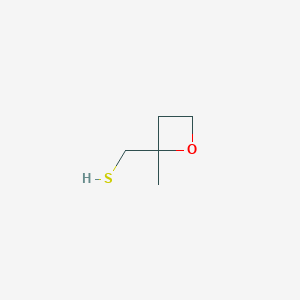

3-(Mercaptomethyl)-3-methyloxetane is a substituted oxetane derivative characterized by a four-membered oxetane ring with a methyl group and a mercaptomethyl (-CH₂SH) group at the 3-position. The oxetane ring’s inherent ring strain (~105 kJ/mol) enhances its reactivity, making it valuable in polymer chemistry, pharmaceutical intermediates, and materials science . The mercapto group introduces thiol functionality, enabling applications in thiol-ene click chemistry, crosslinking, and metal coordination.

Eigenschaften

IUPAC Name |

(2-methyloxetan-2-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(4-7)2-3-6-5/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPNECYYAUYMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20981847 | |

| Record name | (2-Methyloxetan-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63991-91-3 | |

| Record name | Propane, 1,3-epoxy-2-methyl-2-(mercaptomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063991913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methyloxetan-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Mercaptomethyl)-3-methyloxetane can be synthesized through several synthetic routes. One common method involves the cyclization of 3-mercaptopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an oxirane intermediate, which is then converted to the oxetane ring through intramolecular nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to ensure the production of high-quality 3-(Mercaptomethyl)-3-methyloxetane.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Mercaptomethyl)-3-methyloxetane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The mercaptomethyl group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Reduction: The compound can be reduced to remove the sulfur atom, resulting in the formation of 3-methyl-3-hydroxymethyloxetane.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the mercaptomethyl group.

Major Products Formed:

Oxidation: Sulfonic acid derivatives

Reduction: Hydroxymethyl derivatives

Substitution: Alkylated derivatives

Wissenschaftliche Forschungsanwendungen

3-(Mercaptomethyl)-3-methyloxetane has several scientific research applications across various fields:

Chemistry: It serves as a building block in the synthesis of more complex sulfur-containing compounds and pharmaceutical intermediates.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 3-(Mercaptomethyl)-3-methyloxetane exerts its effects depends on the specific application. In biochemical assays, it may act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate interaction. In drug development, it may interact with molecular targets involved in disease pathways, modulating biological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Reactivity : Bromo and chloro derivatives undergo nucleophilic substitution (e.g., with amines or thiols), while the mercapto variant participates in oxidation or disulfide bond formation.

- Polarity : Hydroxymethyl and mercaptomethyl groups increase polarity compared to alkyl or aryl substituents, affecting solubility and intermolecular interactions.

Physical and Spectral Properties

Molecular Weight and Stability

- 3-(Bromomethyl)-3-methyloxetane : Molecular weight 165.03 g/mol; stable under inert conditions but sensitive to light and moisture .

- 3-(Chloromethyl)-3-methyloxetane : Molecular weight 120.58 g/mol; flammable liquid (boiling point ~88°C) with acute oral toxicity .

- 3-Ethyl-3-hydroxymethyloxetane : NMR data (Table 1, ) shows characteristic shifts for –CH₂OH (δ 3.74 ppm) and –CH₃ (δ 0.78 ppm) .

Biologische Aktivität

3-(Mercaptomethyl)-3-methyloxetane, with the CAS number 63991-91-3, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

3-(Mercaptomethyl)-3-methyloxetane is characterized by its oxetane ring structure with a mercaptomethyl group. Its unique chemical composition contributes to its diverse biological activities.

The biological activity of 3-(mercaptomethyl)-3-methyloxetane can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for applications in formulations aimed at combating microbial infections.

- Enzyme Inhibition : Similar to other compounds with thiol groups, it may act as an inhibitor for certain enzymes, potentially influencing biochemical pathways related to oxidative stress and inflammation.

Pharmacological Properties

The pharmacological profile of 3-(mercaptomethyl)-3-methyloxetane indicates several important characteristics:

- Absorption and Distribution : The compound's structure suggests that it may have favorable absorption characteristics due to its low molecular weight and the presence of functional groups that can facilitate transport across biological membranes.

- Toxicity and Safety : While specific toxicity data for 3-(mercaptomethyl)-3-methyloxetane is limited, compounds with similar structures often require thorough evaluation for cytotoxicity and safety in therapeutic applications.

Case Studies and Research Findings

Research into the biological activity of 3-(mercaptomethyl)-3-methyloxetane has been limited; however, several studies provide insights into its potential applications:

-

Antimicrobial Studies :

- A study examining various thiol-containing compounds found that derivatives similar to 3-(mercaptomethyl)-3-methyloxetane showed significant antimicrobial activity against Gram-positive bacteria. The results indicated a dose-dependent response, suggesting potential for development as an antimicrobial agent.

- Polymer Applications :

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Mercaptomethyl)-3-methyloxetane | Oxetane ring with thiol group | Antimicrobial potential |

| N-(4-methylbenzyl)urea | Urea structure | Enzyme inhibitor |

| Bis(4-mercaptophenyl) sulfide | Dithiol structure | Polymerization catalyst |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.